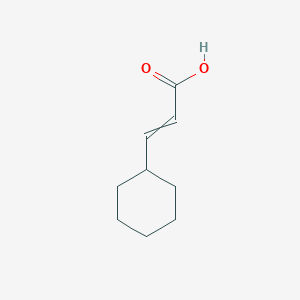
(E)-3-Cyclohexylacrylic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Cyclohexylacrylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl acrylate, followed by hydrolysis to yield the desired product. Another method includes the use of cyclohexylboronic acid and acryloyl chloride in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
(E)-3-Cyclohexylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Cyclohexylacetic acid or cyclohexylacetone.
Reduction: 3-Cyclohexylpropanoic acid.
Substitution: Halogenated derivatives such as 3-bromo-3-cyclohexylprop-2-enoic acid.
科学的研究の応用
(E)-3-Cyclohexylacrylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-3-Cyclohexylacrylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
- 3-Cyclohexaneacrylic acid
- Dihydro-cinnamic acid
- Trans-3-cyclohexylacrylic acid
Uniqueness
(E)-3-Cyclohexylacrylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
3-cyclohexylprop-2-enoic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11) |
InChIキー |
GYEYFOYXHNRMGO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C=CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














